5-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-22(18-14-20(29-25-18)16-5-2-1-3-6-16)24-17-9-8-15-10-11-26(19(15)13-17)23(28)21-7-4-12-30-21/h1-9,12-14H,10-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJQUAXYYSTQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 5-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1,2-oxazole-3-carboxamide, is a derivative of indole and thiophene . Indole derivatives are known to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives . Thiophene derivatives also exhibit a variety of pharmacological properties . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit a range of pharmacological properties .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiophene derivatives , it can be inferred that this compound may interact with a variety of biochemical pathways.
Result of Action
Given the diverse biological activities of indole and thiophene derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Biological Activity
5-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-3-carboxamide, a compound with the CAS number 1207004-80-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C23H17N3O3S, with a molecular weight of 415.5 g/mol. The compound features a complex structure that incorporates an isoxazole ring, an indole moiety, and a thiophene carbonyl group.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C23H17N3O3S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1207004-80-5 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Research has indicated that compounds with similar structural characteristics to this compound exhibit significant antitumor effects. For instance, derivatives of thiophene and indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In a study exploring the utility of thiophene derivatives, compounds were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against tumor cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Similar isoxazole derivatives have demonstrated efficacy against various bacterial strains and fungi. For example, studies have reported that compounds containing isoxazole rings can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Research suggests that compounds with this scaffold may act by inhibiting key enzymes involved in cellular processes or by modulating signaling pathways associated with cell survival and proliferation.
Study on Antitumor Activity
In a notable study published in 2024, researchers synthesized various thiophene-containing compounds and assessed their antitumor properties using in vitro assays. Among the tested compounds, one derivative exhibited an IC50 value of 12 µM against breast cancer cells, showcasing its potential as a lead compound for further development .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of isoxazole derivatives reported that one compound showed significant inhibition against Gram-positive bacteria with an MIC value of 16 µg/mL. This highlights the potential application of similar structures in developing new antimicrobial agents .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target’s isoxazole core differs from the pyrazolone scaffolds of Compounds 3 and 3. Isoxazoles are associated with metabolic stability and kinase inhibition, whereas pyrazolones often exhibit cyclooxygenase (COX) or monoamine oxidase (MAO) modulation .
Thiophene-2-carbonyl Group: Both the target and Compound 4 incorporate this moiety, which is linked to improved CNS penetration and serotonin/norepinephrine reuptake inhibition in pyrazolone derivatives .
Anti-inflammatory vs. CNS Activity :
- Compound 3’s fluorinated substituents correlate with anti-inflammatory efficacy, while the target’s indoline and phenyl groups suggest divergent target engagement (e.g., dopamine or sigma receptors).
Pharmacokinetic and Binding Comparisons
- Receptor Affinity : Pyrazolone derivatives like Compound 4 show affinity for MAO-A/B, while the target’s isoxazole-indoline architecture may align with tropomyosin receptor kinase (Trk) or sigma-1 receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
